(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperidine ring substituted with a chloropyrimidine group and a thiophene moiety, making it a versatile molecule for chemical synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include enhanced insulin secretion and increased GLP-1 levels, which help regulate blood glucose levels .
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The compound’s action results in enhanced insulin secretion and increased GLP-1 levels . These effects help regulate blood glucose levels, making the compound a potential new treatment for type 2 diabetes .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 5-Chloropyrimidine-2-ol: This intermediate is synthesized by chlorination of pyrimidine-2-ol using reagents like thionyl chloride.
Formation of Piperidin-1-yl Intermediate: The piperidine ring is functionalized to introduce the necessary substituents, often through nucleophilic substitution reactions.
Coupling Reaction: The chloropyrimidine and piperidine intermediates are coupled using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Introduction of Thiophene Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles at the chloropyrimidine position.
Scientific Research Applications
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanone: Lacks the thiophene moiety, making it less versatile.
(3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
The presence of both the chloropyrimidine and thiophene groups in (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone provides unique chemical properties and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-10-7-16-14(17-8-10)20-11-3-1-5-18(9-11)13(19)12-4-2-6-21-12/h2,4,6-8,11H,1,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTPIOOJEBDFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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